molecular formula C11H14O3S B1480541 3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid CAS No. 2092723-21-0

3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid

Cat. No. B1480541
CAS RN: 2092723-21-0
M. Wt: 226.29 g/mol
InChI Key: WOPXMDRHJNCENP-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (color, state of matter), smell, and taste if applicable .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

Physical properties of a compound include color, state of matter, melting point, boiling point, density, and solubility. Chemical properties describe how a substance changes into new substances. These changes usually occur via chemical reactions .

Scientific Research Applications

Life Sciences

In life sciences, carboxylic acids play a pivotal role as intermediates in the degradation pathways of amino acids, fats, and carbohydrates . The specific structure of 3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid could be utilized in studying metabolic pathways or as a building block for more complex biomolecules.

Organic Synthesis

This compound can be involved in Suzuki–Miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming processes . Its potential as a boron reagent could be explored to create new organic molecules with pharmaceutical or material applications.

Pharmaceuticals

Carboxylic acids are integral in pharmaceuticals, often serving as excipients due to their biocompatibility and functional group reactivity . The subject compound could be investigated for its efficacy in drug formulations, potentially enhancing drug solubility or stability.

Materials Science

In materials science, the compound’s boronic ester derivatives could be significant in the development of new materials, particularly in the creation of polymers with specific properties . Its application in creating novel composites or coatings could be a promising area of research.

Chemical Engineering

The compound could be valuable in biomedical engineering, particularly in the development of scaffolds for tissue engineering . Its carboxylic acid group might be functionalized to interact with biological molecules, aiding in cell attachment and growth.

Environmental Science

Carboxylic acids, including derivatives of the compound , may find applications in environmental remediation technologies . Their ability to form complexes with pollutants could be harnessed to remove contaminants from water or soil.

Nanotechnology

The compound could be used to modify surfaces at the nanoscale, potentially creating new ways to interact with biological systems or to construct nanodevices . Its incorporation into nanofibers or nanoparticles could lead to advancements in drug delivery systems or diagnostic tools.

Neurosciences

While not directly linked to neurosciences, the manipulation of carboxylic acids at the molecular level could lead to breakthroughs in the treatment of neurodegenerative diseases . The compound could be a candidate for developing molecules that can cross the blood-brain barrier or modulate neural activity.

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with its target in the body. It can also be used more generally to describe the process or processes by which a chemical compound exerts its effects .

Safety and Hazards

The safety and hazards of a chemical compound are usually determined through laboratory testing and are included in the compound’s Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, reactivity, and environmental hazards .

Future Directions

Future directions in the study of a chemical compound can include potential applications, areas of research that need further exploration, and the development of new synthesis methods or improvements to existing ones .

properties

IUPAC Name

3-(cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPXMDRHJNCENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1OCC2CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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